molecular formula C18H15FN2O2 B4027789 3-(2,3-dihydro-1H-indol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-(2,3-dihydro-1H-indol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4027789
M. Wt: 310.3 g/mol
InChI Key: IFSBPJPLWAOFTK-UHFFFAOYSA-N
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Description

Chemical Structure and Identification:
The compound 3-(2,3-dihydro-1H-indol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione (CAS: 500197-66-0) features a pyrrolidine-2,5-dione core substituted with a 2,3-dihydroindole group at position 3 and a 4-fluorophenyl group at position 1 (Figure 1). This structure combines a rigid bicyclic indoline moiety with a fluorinated aromatic ring, which may influence its electronic properties and biological interactions .

Alkylation of pyrrolidine-2,5-dione precursors with bromoalkyl reagents (e.g., 1,4-dibromobutane).

Coupling with indole derivatives under reflux conditions using acetonitrile or acetone as solvents and K₂CO₃ as a base .
For example, intermediates like 1-(4-bromoalkyl)-3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione are reacted with piperidinyl-indole derivatives to form target compounds .

Properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-13-5-7-14(8-6-13)21-17(22)11-16(18(21)23)20-10-9-12-3-1-2-4-15(12)20/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSBPJPLWAOFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyrrolidine ring through cyclization reactions. The fluorophenyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the fluorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features make it a candidate for drug development aimed at various diseases. Notably:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The indole moiety is often associated with anti-tumor properties due to its ability to interact with biological targets involved in cell proliferation and apoptosis.

Neuropharmacology

Research indicates that indole derivatives can influence neurotransmitter systems. The potential applications include:

  • Antidepressant Effects : Given the relationship between indole compounds and serotonin receptors, there is interest in exploring this compound's effects on mood disorders.

Anti-inflammatory Properties

Compounds containing pyrrolidine rings have shown promise in modulating inflammatory pathways. This compound may be investigated for:

  • Cytokine Modulation : Studies could focus on its ability to reduce pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of various indole derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(2,3-dihydro-1H-indol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione exhibited significant cytotoxicity against breast and colon cancer cells.

Case Study 2: Neuropharmacological Effects

Research conducted by a team investigating the effects of indole derivatives on serotonin receptors found that certain modifications could enhance binding affinity and efficacy as potential antidepressants. This opens avenues for further exploration of this compound's neuropharmacological properties.

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties of pyrrolidine derivatives revealed that they could inhibit NF-kB signaling pathways. This suggests that this compound may share similar mechanisms worth exploring in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indole ring can engage in π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among pyrrolidine-2,5-dione derivatives include:

  • Indole/Indoline Substitutions :
    • The target compound’s 2,3-dihydroindole moiety (a partially saturated indole) contrasts with the fully aromatic 1H-indol-3-yl group in analogues (e.g., compounds 4a–i , 6a–d ). Saturation may enhance conformational flexibility or reduce metabolic instability .
    • Substituents on the indole ring (e.g., 5-methoxy, 5-fluoro) in analogues like 4h or 7 influence electronic properties and receptor binding .
  • Aromatic Ring Modifications :

    • The 4-fluorophenyl group in the target compound differs from 4-(7-azaindole) or 4-methylphenyl groups in analogues (e.g., compounds 5–9 ). Fluorination often improves bioavailability and binding affinity via hydrophobic interactions .
  • Linker Variations :

    • The target compound’s direct attachment of the dihydroindole to the pyrrolidine-dione core contrasts with analogues featuring alkyl linkers (e.g., propyl, butyl) between the core and substituents (e.g., compounds 4f , 6b ) .

Physicochemical Properties

Table 1 compares melting points and synthetic yields of selected analogues:

Compound ID Substituents Melting Point (°C) Yield (%) Reference
Target Compound 3-(2,3-dihydro-1H-indol-1-yl), 1-(4-fluorophenyl) Not reported Not reported
5 3-(1H-indol-3-yl), 1-(3-(4-(7-azaindole)-3,6-dihydropyridinyl)propyl) 97–102 46
6 3-(1H-indol-3-yl), 1-(2-(4-(7-azaindole)-3,6-dihydropyridinyl)ethyl) 233–235 65
4h 3-(5-methoxy-1H-indol-3-yl), 1-(2-(4-(5-fluoroindol-3-yl)piperidinyl)ethyl) 203–204 57.2
6b 3-(1H-indol-3-yl), 1-(4-[3-(5-fluoroindol-3-yl)piperidinyl]butyl) Not reported 49.2

Key Observations :

  • Higher yields (>60%) are achieved with shorter linkers (e.g., ethyl in 6 vs. propyl/butyl in 5 , 4f ) .
  • Melting points vary widely (97–235°C), likely due to differences in crystallinity and hydrogen-bonding capacity.

Biological Activity

3-(2,3-dihydro-1H-indol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, also known as a pyrrolidine-2,5-dione derivative, has garnered attention due to its potential biological activity, particularly as an antibacterial agent. This compound belongs to a class of molecules that have shown promise in targeting multidrug-resistant bacterial strains, making it a subject of interest in medicinal chemistry and pharmacology.

  • Chemical Formula : C18H15FN2O2
  • Molecular Weight : 310.32 g/mol
  • CAS Number : 500197-66-0

Research indicates that compounds within the pyrrolidine-2,5-dione class can inhibit Penicillin-Binding Protein 3 (PBP3), which is essential for bacterial cell wall synthesis. By binding to PBP3, these compounds disrupt bacterial growth and viability. The specific interactions and binding affinities vary based on structural modifications of the pyrrolidine core and substituents on the aromatic rings.

Table 1: Inhibition Potency of Pyrrolidine-2,5-Dione Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound 119 ± 1Binds to TPase site
Compound 224 ± 20Unknown mechanism
Compound 314Enhanced binding via hydrophobic interactions
Compound 428Standard binding with moderate inhibition

Antibacterial Activity

In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against various strains of Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. The minimum inhibitory concentration (MIC) values were determined in the presence of polymyxin B nonapeptide (PMBN), suggesting that these compounds could be effective even in resistant strains.

Cytotoxicity Studies

While exploring the biological activity, it was crucial to assess cytotoxic effects on eukaryotic cells. Initial tests indicated that most pyrrolidine derivatives did not exhibit cytotoxicity at effective antibacterial concentrations. However, certain derivatives showed high cytotoxic potential:

  • Compound 36 : High cytotoxicity observed.
  • Compound 37 : Similar cytotoxic profile with MIC comparable to cytotoxic concentrations.

Case Studies and Research Findings

  • Study on PBP3 Inhibition : A study published in MDPI highlighted that several pyrrolidine derivatives were tested for their ability to inhibit PBP3 effectively. Compounds showed varying degrees of inhibition based on their structural characteristics, with some achieving IC50 values as low as 14 µM .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of these compounds on human liver cancer cells (HepG2). The findings indicated that while some derivatives were effective against cancer cells, they also exhibited significant toxicity at higher concentrations .
  • Mechanistic Insights : Computational docking studies provided insights into how these compounds interact with PBP3. The presence of specific functional groups was essential for optimal binding and activity against bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1H-indol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(2,3-dihydro-1H-indol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

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